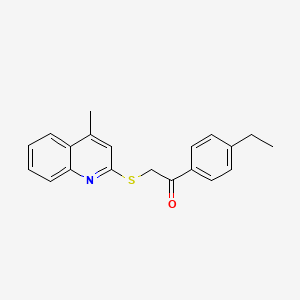
1-(4-Ethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a useful research compound. Its molecular formula is C20H19NOS and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is 321.11873540 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
- Catalytic Behavior Toward Ethylene Reactivity : A study by Sun et al. (2007) involved the synthesis of NNN tridentate ligands, which were then coordinated with iron(II) and cobalt(II) dichloride. These complexes showed significant catalytic activities for ethylene reactivity, suggesting potential applications in polymerization and oligomerization processes. This research highlights the compound's relevance in synthesizing materials with specific chemical properties (Sun et al., 2007).
Antimicrobial and Anticancer Properties
- Potential Anti-Breast Cancer Agents : Mahmoud et al. (2021) synthesized thiazolyl(hydrazonoethyl)thiazoles, demonstrating promising antitumor activities against MCF-7 tumor cells. This suggests the compound's framework could be beneficial in designing new anticancer agents (Mahmoud et al., 2021).
Synthetic Routes and Chemical Behavior
- Regioselective Synthesis of Quinolin-8-ols : The research by Uchiyama et al. (1998) explored cyclization processes leading to quinolin-8-ols, demonstrating the compound's utility in synthetic chemistry and potential applications in creating biologically active molecules (Uchiyama et al., 1998).
Chemical Interactions and Modifications
- Lithiation and Side-Chain Substitution : A study by Smith et al. (2003) focused on the lithiation and subsequent reaction with various electrophiles of methyl-1H-quinoxalin-2-one, showcasing methods for modifying molecules to obtain derivatives with desired chemical properties (Smith et al., 2003).
Theoretical Studies and Computational Chemistry
- Inhibition Efficiencies of Quinoxalines : Zarrouk et al. (2014) conducted a theoretical study on quinoxalines as corrosion inhibitors for copper, demonstrating the compound's relevance in materials science and its potential in corrosion protection (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-3-15-8-10-16(11-9-15)19(22)13-23-20-12-14(2)17-6-4-5-7-18(17)21-20/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMKQRUZERUUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)
![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)





![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)
![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)
![2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
